molecular formula C18H27N2O6PS B12063954 Ertapenem Impurity DIPP

Ertapenem Impurity DIPP

Cat. No.: B12063954
M. Wt: 430.5 g/mol
InChI Key: CKLWFRGLRHJOQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ertapenem Impurity DIPP involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the diisopropoxyphosphoryl group and the benzoic acid moiety. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield.

    Pyrrolidine Ring Formation: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring.

    Introduction of Diisopropoxyphosphoryl Group: This step involves the phosphorylation of the pyrrolidine ring using diisopropyl phosphorochloridate under basic conditions.

    Attachment of Benzoic Acid Moiety: The final step involves the coupling of the phosphorylated pyrrolidine with a benzoic acid derivative using peptide coupling reagents.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The reaction conditions are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. The use of automated reactors and real-time monitoring systems ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ertapenem Impurity DIPP undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the pyrrolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The diisopropoxyphosphoryl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ertapenem Impurity DIPP is utilized in various scientific research applications:

    Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for Ertapenem.

    Pharmaceutical Quality Control: Ensures the purity and stability of Ertapenem formulations.

    Biological Studies: Investigates the biological activity and potential toxicity of impurities in pharmaceutical compounds.

    Chemical Research: Studies the reactivity and stability of phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of Ertapenem Impurity DIPP is primarily studied in the context of its role as an impurity. It does not have a direct therapeutic effect but can influence the stability and efficacy of Ertapenem. The molecular targets and pathways involved include interactions with penicillin-binding proteins and potential degradation pathways that affect the overall stability of the drug.

Comparison with Similar Compounds

Ertapenem Impurity DIPP can be compared with other impurities and degradation products of Ertapenem:

    Ertapenem Impurity A: Another significant impurity with different structural features.

    Ertapenem Impurity B: Known for its different reactivity and stability profile.

    Ertapenem Impurity C: Exhibits unique chemical properties compared to DIPP.

This compound is unique due to its specific diisopropoxyphosphoryl group and the resulting chemical behavior, which distinguishes it from other impurities.

Properties

Molecular Formula

C18H27N2O6PS

Molecular Weight

430.5 g/mol

IUPAC Name

3-[[1-di(propan-2-yloxy)phosphoryl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C18H27N2O6PS/c1-11(2)25-27(24,26-12(3)4)20-10-15(28)9-16(20)17(21)19-14-7-5-6-13(8-14)18(22)23/h5-8,11-12,15-16,28H,9-10H2,1-4H3,(H,19,21)(H,22,23)

InChI Key

CKLWFRGLRHJOQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(N1CC(CC1C(=O)NC2=CC=CC(=C2)C(=O)O)S)OC(C)C

Origin of Product

United States

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